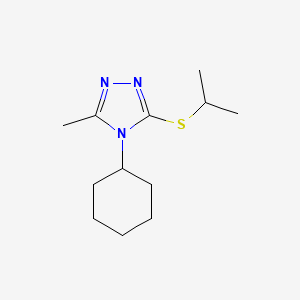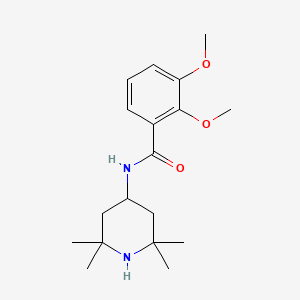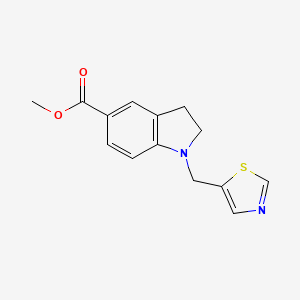
4-Cyclohexyl-3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyl-3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is a heterocyclic compound containing a 1,2,4-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-Cyclohexyl-3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Cyclohexyl-3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. The sulfur atom can also participate in various interactions, contributing to the compound’s overall activity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound with a simpler structure.
3-Methyl-1,2,4-triazole: A derivative with a methyl group at the 3-position.
5-Propylthio-1,2,4-triazole: A derivative with a propylthio group at the 5-position.
Uniqueness
4-Cyclohexyl-3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is unique due to the presence of both cyclohexyl and propan-2-ylsulfanyl groups, which confer distinct physicochemical properties and biological activities. This combination of substituents enhances its potential as a versatile compound in various applications.
属性
IUPAC Name |
4-cyclohexyl-3-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-9(2)16-12-14-13-10(3)15(12)11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLAOSHRZAMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCCCC2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-fluoro-2-methylphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7673122.png)
![N-(3-ethoxypropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B7673132.png)

![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-[2-(1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7673148.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7673172.png)


![N-[3-(dimethylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B7673190.png)
![2-[3-chloro-4-(difluoromethoxy)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B7673198.png)
![2-[3-chloro-4-(difluoromethoxy)anilino]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B7673201.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7673213.png)


![5-[2-[5-(4-Methylphenyl)tetrazol-2-yl]acetyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7673229.png)
